molecular formula C12H23NO4 B12518701 Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- CAS No. 651735-51-2

Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)-

Cat. No.: B12518701
CAS No.: 651735-51-2
M. Wt: 245.32 g/mol
InChI Key: XATFHMRWMUZSDN-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- is a complex organic compound with a unique structure that includes an acetyloxy group, an amino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- typically involves multiple steps. One common method includes the protection of alcohol functionalities using acetyl groups. This can be achieved using reagents such as acetyl chloride in the presence of a base like triethylamine, or acetic anhydride with a catalyst such as pyridine . The amino group can be introduced through nucleophilic substitution reactions, where amines react with activated esters or halides.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- can undergo various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyloxy group can yield carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- exerts its effects involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, while the amino group can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and stability in various environments.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the amino group.

    Methyl acetoacetate: Similar ester functionality but different alkyl group.

    Acetylacetone: Contains a diketone structure instead of an ester.

Properties

CAS No.

651735-51-2

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl (3R,4R)-3-acetyloxy-4-amino-6-methylheptanoate

InChI

InChI=1S/C12H23NO4/c1-5-16-12(15)7-11(17-9(4)14)10(13)6-8(2)3/h8,10-11H,5-7,13H2,1-4H3/t10-,11-/m1/s1

InChI Key

XATFHMRWMUZSDN-GHMZBOCLSA-N

Isomeric SMILES

CCOC(=O)C[C@H]([C@@H](CC(C)C)N)OC(=O)C

Canonical SMILES

CCOC(=O)CC(C(CC(C)C)N)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.